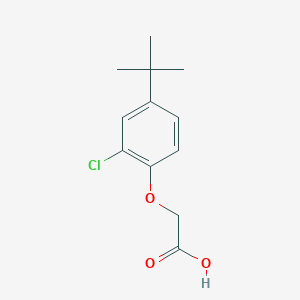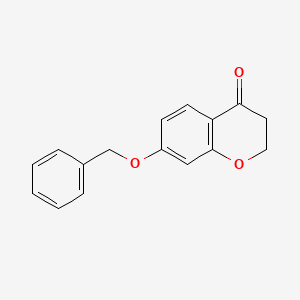
3-Ethylbenzofuran
Overview
Description
3-Ethylbenzofuran: is an organic compound belonging to the benzofuran family, which consists of a benzene ring fused to a furan ring. This compound is characterized by the presence of an ethyl group at the third position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3-Ethylbenzofuran, can be achieved through various methods. One common approach involves the cyclization of o-alkynylphenols under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylbenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of benzofuran-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzofuran-3-ethyl alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Benzofuran-3-carboxylic acids.
Reduction: Benzofuran-3-ethyl alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
3-Ethylbenzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Ethylbenzofuran involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the benzofuran ring .
Comparison with Similar Compounds
Benzofuran: The parent compound without the ethyl group.
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Uniqueness: 3-Ethylbenzofuran is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
36724-24-0 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-ethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3 |
InChI Key |
BELMSLQEYXXRGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8791874.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B8791881.png)
![6-(4-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791888.png)






![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B8791934.png)
![CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE](/img/structure/B8791939.png)


